

# Application Note: Quantitative Analysis of GRB10 Gene Expression using Real-Time PCR

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## Compound of Interest

Compound Name: *growth factor receptor-bound protein 10*

CAS No.: *151441-47-3*

Cat. No.: *B1174771*

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## Introduction

**Growth Factor Receptor-Bound Protein 10 (GRB10)** is an adapter protein that plays a crucial role in various signaling pathways, including those initiated by insulin and insulin-like growth factors.[1][2] It is known to interact with several receptor tyrosine kinases and signaling molecules, thereby influencing cellular processes such as growth, metabolism, and apoptosis.[3][4][5] The GRB10 gene is subject to genomic imprinting, with its expression being isoform- and tissue-specific.[1][3][6] Given its involvement in critical cellular functions and its association with conditions like Silver-Russell Syndrome and various cancers, the quantitative analysis of GRB10 gene expression is of significant interest to researchers in both academic and drug development settings.[2][7]

This application note provides a detailed protocol for the quantification of human GRB10 mRNA levels using SYBR Green-based quantitative real-time PCR (qPCR). The described workflow is

designed for researchers, scientists, and drug development professionals aiming to accurately measure GRB10 expression in cell cultures or tissue samples.

## Principle

The protocol involves the extraction of total RNA from the sample, followed by reverse transcription to synthesize complementary DNA (cDNA). The cDNA is then used as a template for qPCR, where the amplification of the GRB10 target sequence is monitored in real-time using a fluorescent dye (SYBR Green). The relative expression of GRB10 is determined by comparing its amplification to that of a stably expressed reference gene.

## Materials and Reagents

- RNA Extraction:
  - TRIzol® Reagent (or equivalent)
  - Chloroform
  - Isopropanol
  - 75% Ethanol (in RNase-free water)
  - RNase-free water
- DNase Treatment (Optional but Recommended):
  - DNase I, RNase-free
  - DNase I Reaction Buffer
- cDNA Synthesis:
  - Reverse Transcriptase (e.g., SuperScript™ IV)
  - Random hexamers or oligo(dT) primers
  - dNTPs

- RNase Inhibitor
- qPCR:
  - SYBR® Green qPCR Master Mix (2X)
  - Forward and reverse primers for human GRB10 and a reference gene (e.g., GAPDH, ACTB)
  - Nuclease-free water
- Equipment:
  - Homogenizer (for tissue samples)
  - Microcentrifuge
  - Spectrophotometer or Fluorometer for RNA quantification
  - Thermal cycler for cDNA synthesis
  - Real-Time PCR instrument

## Experimental Protocols

### Total RNA Extraction

This protocol is for the extraction of RNA from cultured cells. For tissue samples, homogenization is required prior to the addition of TRIzol®.

- Cell Lysis:
  - For adherent cells, wash the cell monolayer with PBS and then add 1 mL of TRIzol® reagent directly to the culture dish (for a 10 cm dish).
  - For suspension cells, pellet the cells by centrifugation, remove the supernatant, and add 1 mL of TRIzol® per 5-10 x 10<sup>6</sup> cells.
  - Pipette the cell lysate up and down several times to ensure complete lysis.

- Phase Separation:
  - Incubate the homogenate for 5 minutes at room temperature.
  - Add 0.2 mL of chloroform per 1 mL of TRIzol® reagent.
  - Cap the tube securely and shake vigorously for 15 seconds.
  - Incubate at room temperature for 2-3 minutes.
  - Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.
  
- RNA Precipitation:
  - Carefully transfer the upper, colorless aqueous phase to a fresh RNase-free tube.
  - Add 0.5 mL of isopropanol per 1 mL of TRIzol® reagent used in the initial step.
  - Incubate at room temperature for 10 minutes.
  - Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
  
- RNA Wash:
  - Discard the supernatant.
  - Wash the RNA pellet with 1 mL of 75% ethanol (per 1 mL of TRIzol®).
  - Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.
  
- RNA Solubilization:
  - Discard the ethanol wash.
  - Air-dry the pellet for 5-10 minutes. Do not over-dry as it will make the RNA difficult to dissolve.
  - Resuspend the RNA pellet in 20-50 µL of RNase-free water.

- Incubate at 55-60°C for 10 minutes to aid dissolution.

## RNA Quantification and Quality Control

- Determine the RNA concentration and purity using a spectrophotometer. The A260/A280 ratio should be between 1.8 and 2.0 for pure RNA.
- The integrity of the RNA can be assessed by running an aliquot on a denaturing agarose gel.

## DNase Treatment (Optional)

To remove any contaminating genomic DNA, it is recommended to treat the RNA sample with DNase I. Follow the manufacturer's protocol for the specific DNase I enzyme used.

## cDNA Synthesis (Reverse Transcription)

- Reaction Setup: In a sterile, nuclease-free tube on ice, combine the following:
  - Total RNA: 1 µg
  - Random hexamers (50 ng/µL) or Oligo(dT)20 primer (50 µM): 1 µL
  - 10 mM dNTP Mix: 1 µL
  - Nuclease-free water: to a final volume of 13 µL
- Denaturation:
  - Mix gently and centrifuge briefly.
  - Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
- Reverse Transcription Master Mix: Prepare the following master mix on ice:
  - 5X RT Buffer: 4 µL
  - 0.1 M DTT: 1 µL
  - RNase Inhibitor (40 U/µL): 1 µL

- Reverse Transcriptase (e.g., SuperScript™ IV): 1 µL
- Combine and Incubate:
  - Add 7 µL of the master mix to the 13 µL RNA/primer mix.
  - Mix gently and centrifuge briefly.
  - Incubate at 50-55°C for 10-15 minutes, followed by an inactivation step at 80°C for 10 minutes.
- The resulting cDNA can be stored at -20°C.

## Quantitative PCR (qPCR)

- Primer Design: It is crucial to use validated primers for accurate qPCR results. The following are example primer sequences for human GRB10 designed to span an exon-exon junction.

Gene	Forward Primer (5'-3')	Reverse Primer (5'-3')	Amplicon Size (bp)
GRB10	TGGACAGCACCTAC AACCAG	TCAGGTTGGCATAG TAGGCT	145
GAPDH	GAAGGTGAAGGTC GGAGTCA	TTGATGGCAACAATA TCCACTTT	98

- qPCR Reaction Setup: Prepare the qPCR reaction mix on ice. A typical 20 µL reaction is as follows:

Component	Volume (μL)	Final Concentration
2X SYBR® Green qPCR Master Mix	10	1X
Forward Primer (10 μM)	0.5	250 nM
Reverse Primer (10 μM)	0.5	250 nM
Diluted cDNA (1:10)	2	10 ng (of input RNA)
Nuclease-free water	7	-

- qPCR Cycling Conditions: The following is a typical 3-step cycling protocol.

Step	Temperature (°C)	Time	Cycles
Initial Denaturation	95	10 min	1
Denaturation	95	15 sec	40
Annealing/Extension	60	60 sec	
Melt Curve Analysis	65-95	Increment	1

## Data Analysis

The relative expression of GRB10 can be calculated using the comparative Ct ( $\Delta\Delta Ct$ ) method.

- Calculate  $\Delta Ct$ : For each sample, normalize the Ct value of GRB10 to the Ct value of the reference gene (e.g., GAPDH).  $\Delta Ct = Ct(\text{GRB10}) - Ct(\text{GAPDH})$
- Calculate  $\Delta\Delta Ct$ : Normalize the  $\Delta Ct$  of the treated sample to the  $\Delta Ct$  of the control sample.  $\Delta\Delta Ct = \Delta Ct(\text{Treated}) - \Delta Ct(\text{Control})$
- Calculate Fold Change: The fold change in gene expression is calculated as:  $\text{Fold Change} = 2^{(-\Delta\Delta Ct)}$

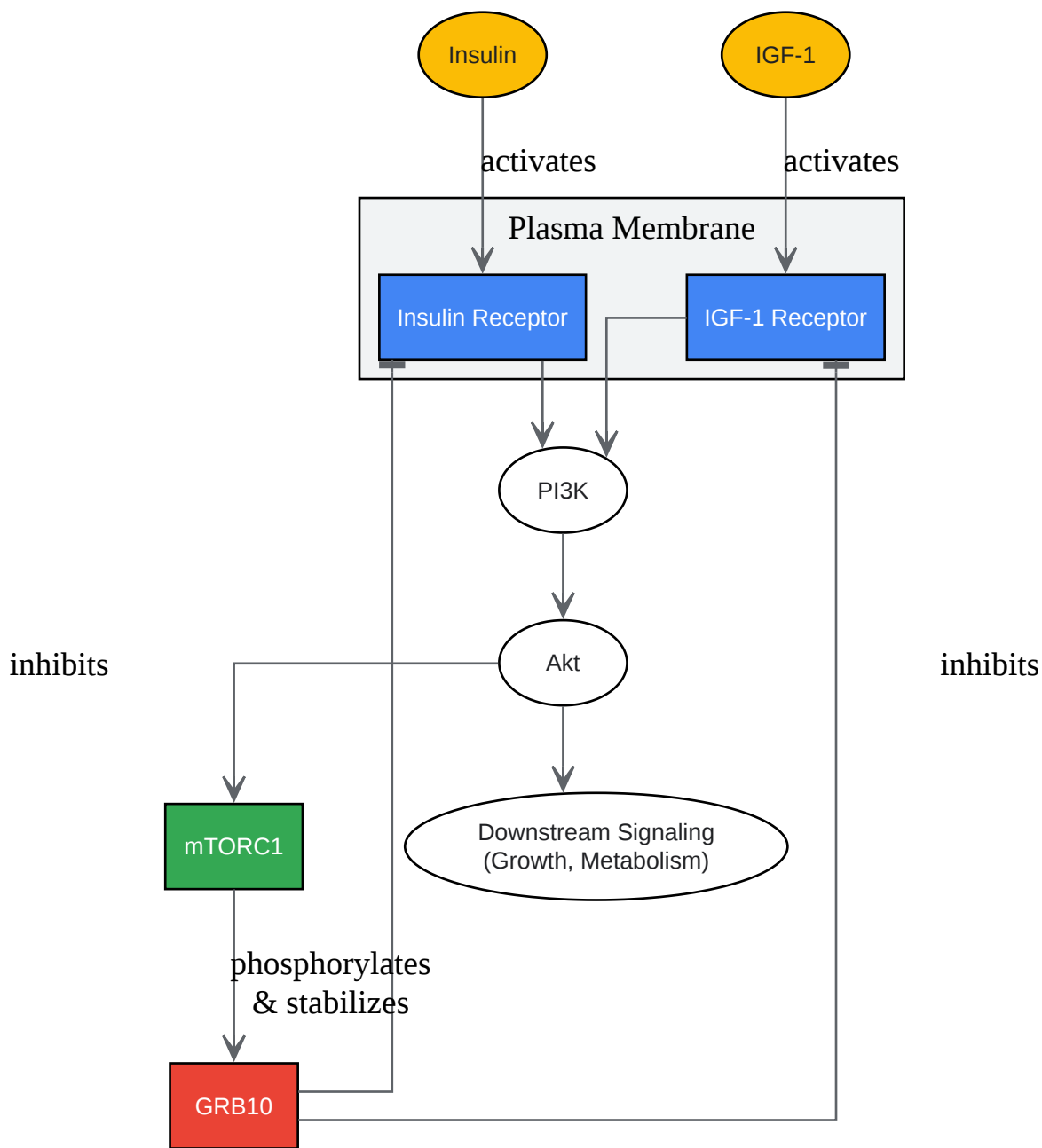
## Data Presentation

The following table provides an example of how to present quantitative data from a GRB10 gene expression analysis study.

Sample Group	Mean Ct (GRB10)	Mean Ct (GAPDH)	Mean $\Delta$ Ct ( $\pm$ SD)	Mean $\Delta\Delta$ Ct	Fold Change ( $2^{\Delta\Delta$ Ct)
Control	24.5	18.2	6.3 ( $\pm$ 0.2)	0.0	1.0
Compound X	26.8	18.3	8.5 ( $\pm$ 0.3)	2.2	0.22
Compound Y	23.1	18.1	5.0 ( $\pm$ 0.2)	-1.3	2.46

## Visualizations

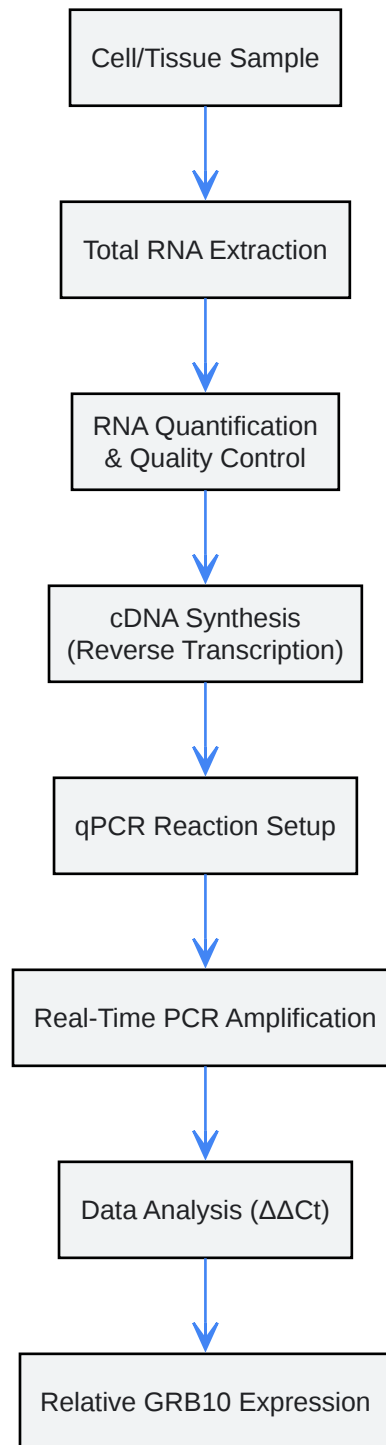
### GRB10 Signaling Pathway



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Caption: GRB10 in Insulin/IGF-1 and mTORC1 signaling.

## Experimental Workflow



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Caption: Workflow for GRB10 gene expression analysis by qPCR.

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